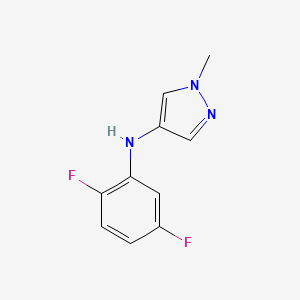

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Descripción

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 2,5-difluorophenyl moiety. This structure combines the aromaticity and hydrogen-bonding capacity of the pyrazole ring with the electron-withdrawing effects of fluorine atoms, which are known to enhance metabolic stability and lipophilicity in drug-like molecules. Its molecular formula is C₁₀H₁₀F₂N₃, with a molecular weight of 225.08 g/mol.

Propiedades

Fórmula molecular |

C10H9F2N3 |

|---|---|

Peso molecular |

209.20 g/mol |

Nombre IUPAC |

N-(2,5-difluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-4-7(11)2-3-9(10)12/h2-6,14H,1H3 |

Clave InChI |

CMZDJAADCZUUAP-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=N1)NC2=C(C=CC(=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-one.

Reduction: Formation of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including apoptosis induction, inhibition of cell proliferation, and modulation of immune responses .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyrazole-based analogs with variations in substituents, molecular weight, and functional groups, as inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Bioactivity and Solubility

- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., n-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, mentioned in ). Fluorine’s electron-withdrawing nature may also improve binding affinity to hydrophobic enzyme pockets.

- Aminosulfonyl vs. Methylsulfonyl Groups: Compounds 4h and 5i () incorporate sulfonamide groups, which increase solubility but add steric bulk. The target compound’s smaller methyl group likely improves membrane permeability, albeit at the cost of reduced hydrogen-bonding capacity .

- Carboxylic Acid Derivatives : The discontinued 1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid () exemplifies how ionizable groups (carboxylic acid) may limit bioavailability due to pH-dependent solubility, justifying the preference for amine substituents in the target compound .

Molecular Weight and Drug-Likeness

The target compound’s low molecular weight (~225 g/mol) aligns with Lipinski’s “Rule of Five” criteria for oral bioavailability, unlike bulkier analogs like 4h (630 g/mol) and 5i (595 g/mol). Smaller molecules often exhibit better pharmacokinetic profiles, though they may sacrifice target specificity .

Actividad Biológica

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluorophenyl group, which enhances its chemical stability and biological activity. The molecular formula is C₁₁H₈F₂N₄, indicating the presence of two fluorine atoms and four nitrogen atoms, which contribute to its pharmacological properties.

Enzyme Inhibition : N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide during inflammatory responses .

Cell Signaling Modulation : The compound may also modulate various cell signaling pathways, affecting processes such as cell proliferation and apoptosis. Research indicates that it can interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is pivotal in regulating cellular responses to stress and inflammation .

Anti-inflammatory Properties

Studies have demonstrated that N-(2,5-difluorophenyl)-1-methyl-1H-pyrazol-4-amine exhibits significant anti-inflammatory activity. In vitro assays using macrophage-like RAW264.7 cells showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. Notably, it demonstrated an IC50 value of approximately 54.25% against HepG2 cells, indicating a promising anticancer profile without significant toxicity to normal fibroblasts .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on RAW264.7 cells revealed that treatment with N-(2,5-difluorophenyl)-1-methyl-1H-pyrazol-4-amine resulted in a marked reduction in nitric oxide production, highlighting its role as an iNOS inhibitor.

- Cell Proliferation Assays : Another study evaluated the compound's effects on cancer cell lines. The results indicated that it significantly reduced cell viability in both HeLa and HepG2 cells while sparing normal fibroblasts from cytotoxicity .

- Mechanistic Insights : Further mechanistic studies suggested that the compound's action involves the disruption of key signaling pathways associated with inflammation and cancer progression. It was found to inhibit phosphorylation events related to MAPK signaling cascades, which are critical for cell survival and proliferation .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | Effect Observed | IC50/EC50 Value |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 | Inhibition of nitric oxide production | Not specified |

| Anticancer | HeLa | Reduced cell viability | 54.25% |

| Anticancer | HepG2 | Reduced cell viability | 38.44% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.